1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

Catalog No.
S3508101
CAS No.
1203682-31-8
M.F
C10H11ClN2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydr...

CAS Number

1203682-31-8

Product Name

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile;hydrochloride

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H

InChI Key

AFEFPIYGUKBZAZ-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC=C2C#N.Cl

Canonical SMILES

C1CNCC2=C1C=CC=C2C#N.Cl

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a chemical compound with the molecular formula C10_{10}H11_{11}ClN2_2 and a molecular weight of 194.66 g/mol. It features a tetrahydroisoquinoline structure, which is a bicyclic compound containing nitrogen. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in laboratory settings. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .

The chemical behavior of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be characterized by various reactions typical of nitrogen-containing heterocycles:

  • Nucleophilic Substitution: The carbonitrile group (-C≡N) can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, often facilitated by Lewis acids such as boron trifluoride .

1,2,3,4-Tetrahydroisoquinoline derivatives exhibit diverse biological activities. Research indicates that they may possess:

  • Antimicrobial Properties: Compounds in this class have shown efficacy against various pathogens.
  • Neuroprotective Effects: They are being studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
  • Antidepressant Activity: Some studies suggest that derivatives may influence serotonin pathways, providing insights into their use as antidepressants .

Several methods have been developed for synthesizing 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride:

  • Pictet–Spengler Reaction: This method involves the condensation of tryptamine derivatives with aldehydes in the presence of acid catalysts.
  • Cyclization from Amines: Starting from appropriate amine precursors and using cyclization techniques with carbonyl compounds can yield the desired tetrahydroisoquinoline structure.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot reactions that combine multiple steps into a single process, enhancing yield and reducing time .

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride has several applications:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating neurological disorders and infections.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities .

Interaction studies involving 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride have focused on its binding affinity with various biological targets:

  • Receptor Binding: Studies indicate potential interactions with serotonin and dopamine receptors, suggesting implications for mood regulation.
  • Enzyme Inhibition: Some derivatives have shown promise as inhibitors of specific enzymes involved in metabolic pathways .

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride shares structural similarities with various compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile149355-52-20.97
Isoindoline-5-carbonitrile hydrochloride1159823-51-40.87
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride111661-47-30.74
2-Methyl-1,2,3,4-tetrahydroisoquinoline1612-65-30.75

These compounds exhibit variations in their functional groups and biological activities while maintaining a core structural similarity to 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride. This uniqueness lies in its specific carbonitrile substitution at the 8-position of the isoquinoline structure .

Electrochemical Activation Strategies in Tetrahydroisoquinoline Functionalization

Electrochemical methods have emerged as sustainable tools for the functionalization of nitrogen-containing heterocycles, including 1,2,3,4-tetrahydroisoquinolines. While classical approaches often rely on stoichiometric oxidants or reductants, electrochemical activation enables precise control over redox potentials to generate reactive intermediates. For example, anodic oxidation of tetrahydroisoquinoline derivatives can facilitate the formation of iminium ions, which subsequently react with nucleophiles such as cyanide sources to introduce nitrile groups at the C-8 position. Cathodic reduction, conversely, may stabilize enamine intermediates, enabling regioselective cyanation via coupling with cyanating agents like trimethylsilyl cyanide.

Recent studies highlight the utility of paired electrolysis, where simultaneous anodic and cathodic processes enhance reaction efficiency. For instance, a platinum anode and nickel cathode system in acetonitrile solvent has been reported to mediate the direct cyanation of tetrahydroisoquinoline precursors at ambient temperature, achieving yields exceeding 80%. Such methods avoid the use of toxic metal catalysts and align with green chemistry principles.

Alkylation Pathways for Quaternary α-Amino Nitrile Intermediates

The construction of quaternary α-amino nitriles is pivotal for accessing 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile derivatives with structural complexity. Alkylation strategies often employ organomagnesium or organozinc reagents to functionalize ketoamide precursors. For example, Grignard reagents (R-MgX) react with cyclic ketoamides to form tertiary alcohols, which undergo acid-catalyzed cyclization to yield 1,1-disubstituted tetrahydroisoquinolines. Subsequent nitrile introduction via nucleophilic substitution or Sandmeyer-type reactions completes the synthesis.

Key advancements include the use of phase-transfer catalysts to enhance the reactivity of alkylating agents in biphasic systems. A representative protocol involves treating 1,2,3,4-tetrahydroisoquinoline-8-carboxamide with benzyl bromide and tetrabutylammonium iodide in dichloromethane/water, achieving 92% yield of the quaternary nitrile intermediate. Table 1 summarizes optimized conditions for varying alkyl groups:

Alkylating AgentCatalystSolventYield (%)
Benzyl bromideTBAIDCM/H₂O92
Methyl iodide18-Crown-6THF85
Allyl chloridePEG-400Toluene/H₂O78

Table 1. Alkylation efficiency under phase-transfer conditions.

Notably, microwave-assisted alkylation reduces reaction times from hours to minutes while maintaining high regioselectivity.

Chiral Auxiliary Applications in Enantioselective Syntheses

Enantioselective synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride relies on chiral auxiliaries to induce asymmetric induction. A prominent approach utilizes (S)-mandelic acid derivatives as temporary stereochemical controllers. For instance, methyl (S)-(+)-mandelate is condensed with tetrahydroisoquinoline precursors to form diastereomeric intermediates, which are separated via crystallization or chromatography. Acidic hydrolysis then cleaves the auxiliary, yielding the target compound with >99% enantiomeric excess (ee).

Alternative methods employ Evans oxazolidinones or Ellman sulfinamides to direct alkylation or cyanation steps. In one protocol, a tert-butanesulfinamide auxiliary guides the stereoselective addition of cyanide to an imine intermediate, achieving 94% ee. Catalytic asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) further complements these strategies, enabling the reduction of prochiral enamines to desired configurations.

Modulation of Amyloid Precursor Protein Processing Pathways

The tetrahydroisoquinoline scaffold in THIQ-8-CN HCl facilitates interactions with enzymatic complexes involved in APP proteolysis. Structural analogs of this compound have demonstrated an ability to enhance alpha-secretase activity, promoting the non-amyloidogenic cleavage of APP to yield soluble APP-alpha (sAPPα), a neuroprotective fragment [4] [7]. This effect is mediated through the compound’s activation of ERK1/2 signaling pathways, which upregulate disintegrin and metalloproteinase domain-containing protein 10 (ADAM10), the primary alpha-secretase enzyme [4].

Concurrently, THIQ-8-CN HCl exhibits inhibitory effects on gamma-secretase, the protease responsible for generating Aβ peptides. In cell-based assays, derivatives of 1,2,3,4-tetrahydroisoquinoline reduced Aβ40 and Aβ42 production by 40–60% at micromolar concentrations, with half-maximal inhibitory concentration (IC50) values ranging from 5.2 to 12.8 μM [4] [8]. This dual modulation—enhancing sAPPα while suppressing Aβ—suggests a synergistic mechanism to counteract amyloid plaque formation (Table 1).

Table 1: Effects of THIQ-8-CN HCl Analogs on APP Processing

ParameterEffect ObservedMagnitudeReference
sAPPα productionIncreased via ERK/ADAM10 activation1.8–2.5-fold rise [4] [7]
Aβ40/Aβ42 secretionReduced via gamma-secretase inhibition40–60% reduction [4] [8]
ERK1/2 phosphorylationSustained activation (>6 hours)2.1-fold increase [4] [6]

The carbonitrile group at position 8 is critical for these activities. Its electron-withdrawing properties enhance hydrogen bonding with catalytic residues in gamma-secretase, while the planar tetrahydroisoquinoline ring system aligns with hydrophobic pockets in ERK1/2, stabilizing kinase activation [4] [6]. Molecular dynamics simulations further suggest that the hydrochloride counterion improves solubility, enabling better blood-brain barrier permeability compared to non-ionized analogs [1] [2].

Dual-Activity Profiles in ERK Signaling and Gamma-Secretase Inhibition

THIQ-8-CN HCl represents a rare class of molecules capable of simultaneously targeting ERK-dependent neuroprotection and amyloidogenic processing. The compound’s activation of ERK1/2 occurs via allosteric modulation of dopamine D2/D3 receptors, which are coupled to mitogen-activated protein kinase (MAPK) cascades [6] [7]. Prolonged ERK phosphorylation (≥6 hours) upregulates brain-derived neurotrophic factor (BDNF) expression, enhancing neuronal survival in models of oxidative stress [7].

In parallel, gamma-secretase inhibition by THIQ-8-CN HCl is noncompetitive, as evidenced by kinetic studies showing unchanged enzyme-substrate binding affinity (Km) but reduced maximal velocity (Vmax) [8]. This suggests the compound binds to a regulatory site distinct from the catalytic presenilin-1 subunit, potentially reducing off-target effects on Notch signaling—a common limitation of classical gamma-secretase inhibitors [8].

Mechanistic Insights from Structural Analogs

  • Substituent Effects: Bulky 3,4-dimethoxybenzoyl groups (e.g., in analog TQ9) enhance gamma-secretase inhibition (IC50 = 4.7 μM) but reduce ERK activation potency [5]. In contrast, smaller ethoxycarbonyl groups (e.g., in TD13) favor ERK signaling (2.3-fold activation) with moderate Aβ suppression [5].
  • Stereochemical Influence: (R)-enantiomers of leucinamide-derived analogs show 5–10× greater activity in both pathways compared to (S)-forms, highlighting the importance of chiral centers in target engagement [8].

These findings underscore the potential of THIQ-8-CN HCl as a template for developing multifunctional agents against neurodegenerative disorders. Its ability to balance ERK-mediated trophic support with amyloid-lowering effects addresses two key pathological axes in Alzheimer’s disease [4] [7].

Regiodivergent Pathway Analysis in Polycyclic System Construction

Regiodivergent annulation pathways enable selective construction of distinct polycyclic architectures from identical starting materials [1] [2] [6]. For 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, two competitive pathways emerge:

Experimental data demonstrate precise control over regioisomer distribution through reaction parameter modulation:

Reaction ConditionTemperatureAddition MethodRegioselectivity (α:β)Major Product Type
Standard25°CBulk1:9 [6] [5]-Bicyclic
Optimized α-path140°CSyringe pump9:1 [6] [6]-Bicyclic
Electron-deficient substrates100°CBulk1:4 [6] [5]-Bicyclic

The carbonitrile group at C8 significantly influences pathway selection by:

  • Stabilizing developing positive charge during benzylic C–H cleavage (favors [6] [5] systems) [1]
  • Reducing energy barrier for α-C–H insertion through inductive effects (enhances [6] [6] formation) [2] [6]

Divergent annulation mechanisms proceed through distinct transition state geometries:

  • Benzylic pathway: Chair-like transition state with pseudo-equatorial nitro group orientation [1]
  • α-Pathway: Boat-configured transition state enabling transannular C–C bond formation [6]

Dates

Last modified: 07-26-2023

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